Adrenoyl-ethanolamine
Overview
Description
Adrenoyl-ethanolamine is a member of the N-acylethanolamine family, which are lipid compounds naturally present in both animal and plant membranes. These compounds are constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine. This compound is known for its bioactive properties and plays a role in various physiological processes.
Biochemical Analysis
Biochemical Properties
Adrenoyl-ethanolamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to block the effects of TNF- and arachidonic acid on intracellular Ca concentration .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenoyl-ethanolamine can be synthesized through the reaction of ethanolamine with adrenic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the ethanolamine and the fatty acid.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using lipases to catalyze the reaction between ethanolamine and adrenic acid. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: Adrenoyl-ethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding alcohols.
Substitution: Substituted amides.
Scientific Research Applications
Adrenoyl-ethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid metabolism and the role of N-acylethanolamines in biological systems.
Biology: this compound is studied for its role in cell signaling and its effects on cellular processes.
Medicine: It has potential therapeutic applications in the treatment of conditions such as inflammation and neurodegenerative diseases.
Industry: this compound is used in the development of bioactive compounds and as an ingredient in cosmetic formulations.
Mechanism of Action
Adrenoyl-ethanolamine exerts its effects by interacting with specific receptors and enzymes in the body. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation. Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of other bioactive lipids, thereby influencing various physiological processes.
Comparison with Similar Compounds
Adrenoyl-ethanolamine is similar to other N-acylethanolamines such as:
Oleoylethanolamide: Known for its role in regulating appetite and body weight.
Palmitoylethanolamide: Recognized for its anti-inflammatory and analgesic properties.
Stearoylethanolamide: Studied for its effects on lipid metabolism and inflammation.
Uniqueness: this compound is unique due to its specific fatty acid composition, which imparts distinct biological activities compared to other N-acylethanolamines. Its ability to activate PPARs and modulate lipid metabolism makes it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVHVRYFQIXOAF-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028460 | |
Record name | 7,10,13,16-Docosatetraenylethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adrenoyl ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150314-35-5 | |
Record name | N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150314-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,10,13,16-Docosatetraenylethanolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,10,13,16-Docosatetraenylethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrenoyl ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of adrenoyl-EA in Leonotis leonurus?
A: Leonotis leonurus is a South African medicinal plant traditionally used for various purposes, including inducing mild psychoactive effects. [] The identification of adrenoyl-EA in its flowers is significant because:
- Adrenoyl-EA has only been previously reported in one other plant species, Tropaeolum tuberosum. [] This discovery highlights the potential of underexplored plants as sources of novel bioactive compounds.
Q2: How was adrenoyl-EA identified in Leonotis leonurus?
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